molecular formula C15H17FN2O3 B5306668 (3S*,4R*)-1-[(5-fluoro-1H-indol-2-yl)carbonyl]-4-(hydroxymethyl)-3-piperidinol

(3S*,4R*)-1-[(5-fluoro-1H-indol-2-yl)carbonyl]-4-(hydroxymethyl)-3-piperidinol

Cat. No. B5306668
M. Wt: 292.30 g/mol
InChI Key: IBOZZKWIIORBLK-YMTOWFKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S*,4R*)-1-[(5-fluoro-1H-indol-2-yl)carbonyl]-4-(hydroxymethyl)-3-piperidinol is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound is also known as PF-06282999 and is a selective inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3). GSK-3 is a key enzyme involved in various cellular processes, including glycogen metabolism, gene expression, and cell differentiation.

Mechanism of Action

(3S*,4R*)-1-[(5-fluoro-1H-indol-2-yl)carbonyl]-4-(hydroxymethyl)-3-piperidinol is a selective inhibitor of GSK-3. GSK-3 is a key enzyme involved in various cellular processes, including glycogen metabolism, gene expression, and cell differentiation. By inhibiting GSK-3, this compound can regulate these cellular processes and has potential therapeutic applications in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, it has been shown to improve cognitive function and memory, reduce inflammation, and have anti-tumor effects. It has also been shown to regulate glycogen metabolism, gene expression, and cell differentiation.

Advantages and Limitations for Lab Experiments

The advantages of using (3S*,4R*)-1-[(5-fluoro-1H-indol-2-yl)carbonyl]-4-(hydroxymethyl)-3-piperidinol in lab experiments include its selectivity for GSK-3, its potential therapeutic applications in various diseases, and its ability to regulate various cellular processes. However, the limitations of using this compound include its low yield in synthesis, its potential toxicity, and the need for further studies to determine its optimal dosage and administration route.

Future Directions

There are several future directions for research on (3S*,4R*)-1-[(5-fluoro-1H-indol-2-yl)carbonyl]-4-(hydroxymethyl)-3-piperidinol. These include further studies on its potential therapeutic applications in various diseases, optimization of its synthesis method, determination of its optimal dosage and administration route, and investigation of its potential drug-drug interactions. Additionally, studies on its pharmacokinetics and pharmacodynamics are needed to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of (3S*,4R*)-1-[(5-fluoro-1H-indol-2-yl)carbonyl]-4-(hydroxymethyl)-3-piperidinol involves several steps. First, 5-fluoroindole is reacted with N-Boc piperidone to form an intermediate. This intermediate is then treated with trifluoroacetic acid to remove the Boc protecting group, followed by reaction with formaldehyde and sodium cyanoborohydride to form the final product. The yield of this synthesis method is approximately 30%.

Scientific Research Applications

(3S*,4R*)-1-[(5-fluoro-1H-indol-2-yl)carbonyl]-4-(hydroxymethyl)-3-piperidinol has been extensively studied for its potential applications in various fields of medicine, including neurology, psychiatry, oncology, and immunology. In neurology, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. In psychiatry, it has been investigated for its potential use in the treatment of mood disorders such as bipolar disorder and major depressive disorder. In oncology, it has been studied for its anti-tumor effects in various types of cancer, including breast, lung, and colon cancer. In immunology, it has been shown to have anti-inflammatory effects and may have potential applications in the treatment of autoimmune diseases.

properties

IUPAC Name

(5-fluoro-1H-indol-2-yl)-[(3S,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O3/c16-11-1-2-12-10(5-11)6-13(17-12)15(21)18-4-3-9(8-19)14(20)7-18/h1-2,5-6,9,14,17,19-20H,3-4,7-8H2/t9-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOZZKWIIORBLK-YMTOWFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1CO)O)C(=O)C2=CC3=C(N2)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@H]1CO)O)C(=O)C2=CC3=C(N2)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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